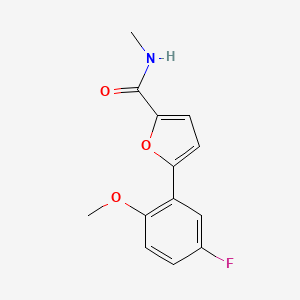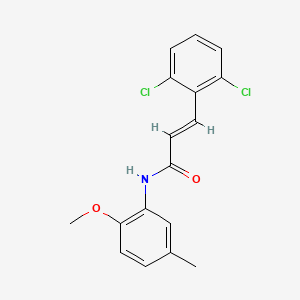![molecular formula C20H27N3O4 B5630518 2-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5630518.png)
2-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[4.4]nonane derivatives, including those related to the compound , often involves regioselective synthesis techniques. For example, cycloaddition of nitrilimides to furanone derivatives has been employed to synthesize 1,2-diazaspiro[4.4]nona derivatives, demonstrating the potential pathways for constructing such complex molecules (Farag, Elkholy, & Ali, 2008). Additionally, reactions involving propargyl alcohol as an approach to novel bi-heterocyclic systems have been reported, indicating the versatility of the synthetic strategies applicable to these types of compounds (De Crescentini et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography, which reveals the intricate arrangements of atoms within the molecules. For instance, the molecular mechanics energy minimization techniques have been applied to understand the structural parameters of similar compounds, providing insight into the spatial arrangement and potential interactions within the molecule (Farag, Elkholy, & Ali, 2008).
Chemical Reactions and Properties
Chemical reactions involving diazaspiro[4.4]nonane derivatives showcase the reactivity and functional versatility of these compounds. For example, the Cu(II)-catalyzed domino reaction of 2H-azirines with diazotetramic and diazotetronic acids leads to the formation of triazole derivatives, highlighting the reactivity of such spirocyclic compounds under catalytic conditions (Rostovskii et al., 2013).
Eigenschaften
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-17-13-20(6-1-2-7-20)15-23(17)14-18(25)21-8-4-9-22(11-10-21)19(26)16-5-3-12-27-16/h3,5,12H,1-2,4,6-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCBGGQTNGRNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2)CC(=O)N3CCCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(2-Furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid](/img/structure/B5630435.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5630460.png)
![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5630470.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide](/img/structure/B5630471.png)
![1-(5-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5630477.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5630487.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5630491.png)



![N-[(3S*,4R*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630511.png)
![{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5630523.png)
![1-(3-chloro-4-methoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5630531.png)